REACTION_CXSMILES
|
C(OC([NH:11][C:12]12[CH2:19][C:16]([C:20]([O:22][CH3:23])=[O:21])([CH2:17][CH2:18]1)[CH2:15][CH2:14][CH2:13]2)=O)C1C=CC=CC=1>CO.[Pd]>[NH2:11][C:12]12[CH2:19][C:16]([C:20]([O:22][CH3:23])=[O:21])([CH2:17][CH2:18]1)[CH2:15][CH2:14][CH2:13]2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under H2 (1 atm) at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with aqueous HCl (2N, 200 mL) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove organic impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane/methanol (10/1, 3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC12CCCC(CC1)(C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |